2-(1-Isopropylcyclopropyl)acetic acid
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Overview
Description
2-(1-Isopropylcyclopropyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropyl ring substituted with an isopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropylcyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of a cyclopropyl derivative with an isopropyl group, followed by the introduction of the acetic acid moiety. For instance, a cyclopropyl compound can be reacted with isopropyl bromide in the presence of a base to form the isopropylcyclopropyl intermediate. This intermediate can then be oxidized to introduce the carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(1-Isopropylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1-Isopropylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopropyl)acetic acid
- 2-(1-Ethylcyclopropyl)acetic acid
- 2-(1-Propylcyclopropyl)acetic acid
Uniqueness
2-(1-Isopropylcyclopropyl)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(1-propan-2-ylcyclopropyl)acetic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3-4-8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
SSMXADAQJINLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)CC(=O)O |
Origin of Product |
United States |
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